Methyl Vanillate

Description

This compound has been reported in Rhinacanthus nasutus, Aristolochia kankauensis, and other organisms with data available.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

isolated from Hovenia dulcis

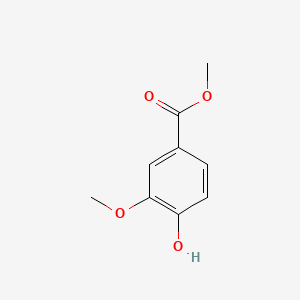

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-hydroxy-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWTXUYLKBHMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074345 | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3943-74-6 | |

| Record name | Methyl vanillate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3943-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl vanillate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl vanillate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl vanillate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl vanillate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL VANILLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HXG8QSO3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl vanillate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240266 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Methyl Vanillate: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl vanillate, a naturally occurring phenolic compound, has garnered significant interest within the scientific community due to its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed protocols for its isolation and purification, and a summary of its known biological functions. Quantitative data on extraction yields are presented for comparative analysis. Furthermore, this document elucidates the molecular mechanism of action of this compound, with a particular focus on its role as an activator of the Wnt/β-catenin signaling pathway, a critical regulator of cellular processes, including osteoblast differentiation.

Natural Sources of this compound

This compound is found in a variety of plant species and is also a product of microbial metabolism. Its natural occurrences are diverse, ranging from orchids to staple food crops.

Plant Sources

This compound has been identified in numerous plant families, with notable concentrations in the following:

-

Orchidaceae: Many species within the orchid family are known to produce this compound as a floral scent compound. This includes a wide range of genera such as Acacallis, Aerangis, and most notably, Vanilla planifolia (vanilla)[1]. In vanilla beans, this compound is one of the many compounds contributing to its complex aroma profile.

-

Poaceae: Oryza sativa L. (rice) is a significant and widely available source of this compound[2][3]. It is present in different parts of the rice plant, including the bran.

-

Acanthaceae: Rhinacanthus nasutus, a plant used in traditional medicine, has been reported to contain this compound[2][4].

-

Aristolochiaceae: The compound has also been identified in Aristolochia kankauensis[2][4].

-

Solanaceae: this compound glucoside has been isolated from Lycium schweinfurthii[2].

-

Hovenia dulcis: This plant is another documented source of this compound[5].

Microbial Sources

Certain microorganisms are capable of producing this compound as a metabolite:

-

Fungi: Aspergillus niger has been shown to produce vanillic acid, a direct precursor to this compound, during the bioconversion of ferulic acid[6][7]. While direct synthesis of this compound is less documented, the presence of its precursor suggests potential for microbial production.

-

Yeast: Saccharomyces cerevisiae, a widely used yeast in fermentation, lists this compound as a metabolite[4].

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with organic solvents, followed by chromatographic purification. Modern extraction techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have been shown to improve efficiency.

Extraction Methodologies

2.1.1. Conventional Solvent Extraction

This traditional method involves the use of organic solvents to extract this compound from the plant matrix.

-

Maceration: The plant material is soaked in a solvent for an extended period.

-

Soxhlet Extraction: A continuous extraction process that offers higher efficiency than simple maceration.

2.1.2. Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. This method often results in higher yields and reduced extraction times compared to conventional methods.

2.1.3. Ultrasound-Assisted Extraction (UAE)

UAE employs ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing solvent penetration and mass transfer.

Purification Techniques

Following extraction, the crude extract is typically subjected to one or more chromatographic techniques to isolate and purify this compound.

-

Column Chromatography: A common method for separating compounds based on their differential adsorption to a stationary phase.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for both purification and quantification of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the identification and quantification of volatile and semi-volatile compounds like this compound in complex mixtures.

Quantitative Data on Extraction and Isolation

The yield and purity of this compound can vary significantly depending on the natural source and the isolation method employed. The following tables summarize available quantitative data.

Table 1: Comparison of Extraction Methods for Vanillin from Vanilla planifolia

(Note: Data for vanillin is presented here as a proxy for this compound due to the limited availability of direct comparative studies for this compound. Vanillin is a closely related compound and its extraction behavior can provide valuable insights.)

| Extraction Method | Solvent | Extraction Time | Yield (%) | Reference |

| Maceration | Ethanol/Water | 24-48 hours | Lower than MAE/UAE | [7] |

| Microwave-Assisted Extraction (MAE) | Ethanol/Water (72%) | 60 minutes | 0.895 | [8] |

| Ultrasound-Assisted Extraction (UAE) | Ethanol/Water | Shorter than maceration | Lower than MAE | [7] |

| Soxhlet Extraction | 90% Ethanol | 16 hours | 0.635 | [8] |

Table 2: Quantification of this compound in Various Natural Sources

| Natural Source | Method of Analysis | Reported Concentration/Yield | Reference |

| Vanilla planifolia | HPLC | Varies, present in extracts | [9][10] |

| Rhinacanthus nasutus | GC-MS | Identified in chloroform extract | [11] |

| Aspergillus niger (from pumpkin peels) | HPLC | Vanillin yield of 0.33-0.59 mg/L (precursor) | [12][13] |

Experimental Protocols

Protocol for Microwave-Assisted Extraction (MAE) of Vanillin and Related Phenolics from Vanilla planifolia

Objective: To extract vanillin and related compounds, including this compound, from vanilla beans using MAE.

Materials:

-

Dried Vanilla planifolia beans, ground to a fine powder.

-

Ethanol (72% v/v in water).

-

Microwave extraction system.

-

Filter paper.

-

Rotary evaporator.

Procedure:

-

Weigh a known amount of powdered vanilla beans (e.g., 1 g).

-

Place the powder in the microwave extraction vessel.

-

Add the 72% ethanol solvent at a solvent-to-material ratio of 30:1 (v/w).

-

Set the microwave power to 480 W and the irradiation time to 60 minutes.

-

After extraction, allow the vessel to cool to room temperature.

-

Filter the extract through filter paper to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

The crude extract can then be subjected to HPLC or GC-MS for quantification of this compound.

Protocol for HPLC Quantification of this compound

Objective: To quantify the concentration of this compound in a prepared extract.

Materials and Equipment:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

-

This compound analytical standard.

-

Methanol (HPLC grade).

-

Water (HPLC grade).

-

Phosphoric acid or Acetic acid.

-

Syringe filters (0.45 µm).

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of methanol and acidified water (e.g., 0.2% v/v phosphoric acid or acetic acid). A common ratio is 40:60 (methanol:water)[10]. The exact ratio may need to be optimized for best separation.

-

Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve a known weight of the crude extract in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Set the column temperature (e.g., ambient or 25°C).

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the detector wavelength to the λmax of this compound (around 254 nm or 280 nm).

-

Inject a fixed volume (e.g., 10 µL) of the standard solutions and the sample solution.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Biological Activity and Signaling Pathway

This compound has been shown to activate the canonical Wnt/β-catenin signaling pathway, which plays a crucial role in various cellular processes, including osteoblast differentiation and bone formation.

Activation of the Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) family receptor and its co-receptor, LRP5 or LRP6[1][4][14]. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation[14].

This compound is thought to act as a small molecule activator of this pathway. Its activation leads to the inhibition of the destruction complex, allowing β-catenin to accumulate in the cytoplasm and subsequently translocate to the nucleus[3]. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes[15][16].

Downstream Targets and Effects in Osteoblasts

In osteoblasts, the activation of the Wnt/β-catenin pathway by this compound leads to the upregulation of key transcription factors and markers of osteoblast differentiation:

-

Runx2 and Osterix: These are master transcription factors essential for osteoblast differentiation[15]. Their expression is promoted by β-catenin.

-

Alkaline Phosphatase (ALP): An early marker of osteoblast differentiation, the expression of which is upregulated by Wnt/β-catenin signaling[1][2][4].

-

Axin2: A well-established target gene of the Wnt/β-catenin pathway, which is involved in a negative feedback loop[15][16].

The culmination of these events is the promotion of osteoblast maturation and bone formation.

Visualization of the Wnt/β-catenin Signaling Pathway

The following diagram illustrates the activation of the Wnt/β-catenin signaling pathway by this compound.

Experimental Workflow for Studying this compound's Effect on Osteoblasts

The following diagram outlines a typical experimental workflow to investigate the pro-osteogenic effects of this compound.

Conclusion

This compound is a naturally occurring compound with significant potential in the fields of pharmacology and drug development. Its presence in a range of accessible natural sources, coupled with the development of efficient isolation techniques, makes it a viable candidate for further research. The elucidation of its mechanism of action via the Wnt/β-catenin signaling pathway provides a solid foundation for exploring its therapeutic applications, particularly in the context of bone regeneration and diseases characterized by impaired osteoblast function. This guide serves as a comprehensive resource for researchers seeking to investigate and harness the properties of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Differentiation-inducing factor-1 alters canonical Wnt signaling and suppresses alkaline phosphatase expression in osteoblast-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Osteoblast Metabolism by Wnt Signaling [e-enm.org]

- 4. Wnt5a attenuates Wnt3a-induced alkaline phosphatase expression in dental follicle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbial Production of Biovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Runx2 alleviates high glucose-suppressed osteogenic differentiation via PI3K/AKT/GSK3β/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. s4science.at [s4science.at]

- 10. botanyjournals.com [botanyjournals.com]

- 11. researchgate.net [researchgate.net]

- 12. Production of Vanillin from Pumpkin Peels via Microbiological Fermentation using Aspergillus niger | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]

- 13. Wnt/β-Catenin Signaling in Liver Development, Homeostasis, and Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Loss of wnt/β-catenin signaling causes cell fate shift of preosteoblasts from osteoblasts to adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Update on Wnt signaling in bone cell biology and bone disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Runx2 runt related transcription factor 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Methyl Vanillate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate, a naturally occurring phenolic compound found in various plants, has garnered significant interest for its potential therapeutic properties, including its antioxidant effects. As a derivative of vanillic acid, this compound's chemical structure, characterized by a hydroxyl group and a methoxy group on the benzene ring, suggests its capacity to act as a free radical scavenger. This technical guide provides an in-depth overview of the in vitro antioxidant properties of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.

Quantitative Antioxidant Activity of this compound

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following table summarizes the available quantitative data, providing a comparative overview of its efficacy in different radical scavenging and reducing power assays.

| Assay | Test System | Result | Reference(s) |

| DPPH Radical Scavenging Assay | Chemical (DPPH radical) | EC50: 33.8 µmol L⁻¹ | [1] |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Chemical (Fe³⁺ reduction) | Slope: 6.7 × 10⁻⁴ | [1] |

| Peroxyl Radical Scavenging Assay | Chemical (Pyranine assay) | Slope: 3.0 × 10⁻³ | [1] |

| ABTS Radical Scavenging Assay | Chemical (ABTS radical) | Stronger activity than Trolox | [2] |

| ORAC (Oxygen Radical Absorbance Capacity) Assay | Chemical (Peroxyl radicals) | Much stronger activity than Trolox | [2] |

| Oxidative Hemolysis Inhibition Assay (OxHLIA) | Erythrocyte membrane | Much stronger activity than Trolox | [2] |

Note: Quantitative data for ABTS, ORAC, hydroxyl radical scavenging, superoxide radical scavenging, and specific enzyme activity assays for this compound are not consistently available in the reviewed literature. The provided information for ABTS, ORAC, and OxHLIA is qualitative based on comparative statements in the cited study.

Detailed Experimental Protocols

This section outlines the detailed methodologies for the key in vitro antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Keep the solution in the dark as it is light-sensitive.

-

-

Sample Preparation:

-

Dissolve this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent as the DPPH solution to prepare a series of concentrations.

-

-

Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the this compound solution (or standard/blank).

-

Add an equal volume of the DPPH working solution to initiate the reaction.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The EC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of this compound.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Acetate Buffer: Prepare a 300 mM acetate buffer with a pH of 3.6.

-

TPTZ Solution: Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

-

Ferric Chloride Solution: Prepare a 20 mM solution of FeCl₃·6H₂O in distilled water.

-

FRAP Reagent: Prepare the working FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Sample Preparation:

-

Prepare solutions of this compound and a standard (e.g., FeSO₄ or Trolox) at various concentrations.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard to a tube or well.

-

Add a larger volume of the pre-warmed FRAP reagent and mix thoroughly.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is often expressed as Fe²⁺ equivalents or Trolox equivalents.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant to its colorless neutral form is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

-

Before use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Sample Preparation:

-

Prepare various concentrations of this compound and a standard (e.g., Trolox) in a suitable solvent.

-

-

Assay Procedure:

-

Add a small volume of the sample or standard to a cuvette or well of a microplate.

-

Add a larger volume of the diluted ABTS•⁺ solution and mix.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

-

Experimental and Signaling Pathway Diagrams

To visualize the experimental workflows and potential signaling pathways involved in the antioxidant action of this compound, the following diagrams are provided in Graphviz DOT language.

References

Methyl vanillate as a plant metabolite

An In-Depth Technical Guide to Methyl Vanillate as a Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (Methyl 4-hydroxy-3-methoxybenzoate), a benzoate ester of vanillic acid, is a naturally occurring phenolic compound found in a variety of plant species.[1] As a plant metabolite, it plays roles in fragrance, defense, and allelopathy.[2][3] Beyond its botanical functions, this compound has garnered significant interest from the scientific community for its diverse and promising pharmacological activities. These include potent anticancer, bone-regenerative, antioxidant, and antimicrobial properties.[4][5][6] This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, occurrence, and biological activities. It includes structured quantitative data, detailed experimental protocols for its study, and visual diagrams of key signaling pathways and workflows to support further research and development.

Chemical Profile and Occurrence

This compound (C₉H₁₀O₄) is an aromatic ether and a member of the phenols class.[1] It is functionally related to vanillic acid, from which it is derived.[1][7] Its presence is documented across a range of plant species where it contributes to the plant's chemical profile and interacts with the environment.

Table 1: Occurrence and Concentration of this compound in Various Plants

| Plant Species | Family | Part/Source | Concentration | Reference(s) |

| Hovenia dulcis | Rhamnaceae | Fruit/Extract | Not specified | [8] |

| Oryza sativa | Poaceae | Not specified | Not specified | [4] |

| Vanilla planifolia | Orchidaceae | Cured Pods | Not specified | [2][9] |

| Rhinacanthus nasutus | Acanthaceae | Not specified | Reported | [1] |

| Aristolochia kankauensis | Aristolochiaceae | Not specified | Reported | [1] |

| Rubus chamaemorus | Rosaceae | Cloudberry Fruit | 0.05 mg/kg | [2] |

| Vitis vinifera | Vitaceae | Red Wine | up to 214 mg/kg | [2] |

| Illicium burmanicum | Schisandraceae | Not specified | Reported | [2] |

Note: A study utilizing UPLC-MS/MS to quantify this compound in 24 commercial Thai rice cultivars did not detect the compound above the limit of detection of 5.0 mg/kg.[10]

Biosynthesis Pathway

The biosynthesis of this compound is intrinsically linked to the phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The pathway culminates in the formation of vanillic acid, which is then esterified to yield this compound.

The process begins with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into p-coumaric acid, a key intermediate. From here, pathways diverge but generally lead to ferulic acid and caffeic acid.[11] Vanillic acid can be produced from these precursors.[11] The final, critical step is the methylation of the carboxylic acid group of vanillic acid, catalyzed by a methyltransferase enzyme, to form this compound.[12][13]

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities with significant therapeutic potential. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Bone Formation: Wnt/β-catenin Pathway Activation

Studies have shown that this compound, as a component of Hovenia dulcis and Oryza sativa, acts as an activator of the Wnt/β-catenin signaling pathway.[4][8] This pathway is crucial for osteoblast differentiation and bone formation. By activating this pathway, this compound promotes the expression and nuclear translocation of β-catenin in osteoblasts, leading to an increase in alkaline phosphatase (ALP) activity, a key marker of bone formation.[4] This suggests its potential as a therapeutic agent for bone-related disorders.

Anticancer Activity: Inhibition of ZEB2/Snail Pathway

In the context of ovarian cancer, this compound has demonstrated significant inhibitory effects on cell proliferation, migration, and the epithelial-mesenchymal transition (EMT).[5] The mechanism involves the downregulation of the ZEB2/Snail signaling pathway. By inhibiting the transcription factors ZEB2 and Snail, this compound leads to an increase in the epithelial marker E-cadherin and a decrease in the mesenchymal marker vimentin. This reversal of EMT, along with inhibition of cytoskeletal F-actin assembly, hinders the metastatic potential of cancer cells, highlighting its promise as an anticancer agent.[5]

Antimicrobial and Antioxidant Activity

This compound and its parent compound, vanillin, are known to possess antimicrobial properties against a range of microorganisms, including bacteria and fungi.[14][15] The mode of action for the related compound vanillin is primarily on the cell membrane, causing dissipation of ion gradients and inhibition of respiration.[16] Furthermore, this compound is recognized for its role as an antioxidant.[1]

Table 2: Antimicrobial Activity of Vanillin (Related Compound)

| Microorganism | Assay | Concentration (MIC*) | Concentration (MBC**) | Reference(s) |

| Escherichia coli | Broth Microdilution | 1.25 mg/mL | 5 - 10 mg/mL | [17] |

| Salmonella spp. | Broth Microdilution | 1.25 - 2.5 mg/mL | 5 - 10 mg/mL | [17] |

| Staphylococcus aureus (MDR) | Broth Microdilution | 2.5 mg/mL | 5 - 10 mg/mL | [17] |

| Listeria monocytogenes | Broth Microdilution | 3002 ppm (≈3 mg/mL) | >6000 ppm | [18] |

| Escherichia coli O157:H7 | Broth Microdilution | 2795 ppm (≈2.8 mg/mL) | >6000 ppm | [18] |

*MIC: Minimum Inhibitory Concentration, *MBC: Minimum Bactericidal Concentration. Data for the closely related compound vanillin is presented due to the scarcity of specific MIC/MBC values for this compound in the reviewed literature.

Experimental Protocols

Extraction and Quantification Workflow

The study of this compound from plant sources requires robust methods for extraction, isolation, and quantification. A general workflow combines liquid-liquid extraction with advanced chromatographic techniques.

References

- 1. This compound | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 3943-74-6 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound for inhibiting the proliferation, migration, and epithelial-mesenchymal transition of ovarian cancer cells via the ZEB2/Snail signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 3943-74-6 | Benchchem [benchchem.com]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0240266) [hmdb.ca]

- 8. This compound | CAS#:3943-74-6 | Chemsrc [chemsrc.com]

- 9. Vanillin biosynthetic pathways in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Vanillin, Ethyl Vanillin and Methyl Vanillin Among Thai Rice Cultivars by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry | Trends in Sciences [tis.wu.ac.th]

- 11. researchgate.net [researchgate.net]

- 12. This compound (CHEBI:46477) [ebi.ac.uk]

- 13. researchwithrutgers.com [researchwithrutgers.com]

- 14. biochemjournal.com [biochemjournal.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synergistic Antimicrobial Activities of Combinations of Vanillin and Essential Oils of Cinnamon Bark, Cinnamon Leaves, and Cloves - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl Vanillate from Vanillic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl vanillate, the methyl ester of vanillic acid, is a valuable compound in the pharmaceutical, flavor, and fragrance industries. Its synthesis from vanillic acid, a readily available bio-based platform chemical derivable from lignin, is a key process for the production of various fine chemicals and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthetic routes for converting vanillic acid to this compound, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the underlying chemical transformations and workflows.

Core Synthetic Methodologies

The synthesis of this compound from vanillic acid is predominantly achieved through two principal methods: Fischer-Speier esterification and methylation using diazomethane. Each method offers distinct advantages and disadvantages in terms of yield, reaction conditions, safety, and scalability.

Fischer-Speier Esterification

Fischer-Speier esterification is a classic and widely employed acid-catalyzed reaction between a carboxylic acid and an alcohol. In the context of this compound synthesis, vanillic acid is reacted with methanol in the presence of a strong acid catalyst.

Reaction Pathway:

Figure 1: Fischer-Speier Esterification Pathway.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester product.

Experimental Protocol: Sulfuric Acid Catalysis

A detailed experimental protocol for the Fischer esterification of a similar phenolic acid, caffeic acid, provides a strong model for the synthesis of this compound.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve vanillic acid in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol: p-Toluenesulfonic Acid Catalysis

An adaptation of a procedure for the esterification of caffeic acid using p-toluenesulfonic acid is presented below.[1]

-

Reaction Setup: Combine vanillic acid, a significant molar excess of methanol, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask fitted with a reflux condenser and a magnetic stirrer.

-

Reflux: Heat the mixture to reflux (approximately 65 °C) and maintain for 4 hours.

-

Work-up: After cooling, evaporate the excess methanol. Dissolve the residue in an appropriate organic solvent and wash with water and brine.

-

Isolation and Purification: Dry the organic phase, remove the solvent, and purify the resulting this compound as described for the sulfuric acid-catalyzed method.

Quantitative Data for Fischer Esterification of a Model Phenolic Acid (Caffeic Acid)

| Parameter | Sulfuric Acid[1] | p-Toluenesulfonic Acid[1] |

| Substrate | Caffeic Acid | Caffeic Acid |

| Alcohol | Methanol | Methanol |

| Catalyst | H₂SO₄ | p-TsOH |

| Molar Ratio (Alcohol:Acid) | Not specified | 20:1 |

| Catalyst Loading | Catalytic amount | 8% (w/w of substrate) |

| Temperature | Reflux | 65 °C |

| Reaction Time | 10 hours | 4 hours |

| Yield | 71% | 84% |

Methylation with Diazomethane

Diazomethane (CH₂N₂) is a potent and highly reactive methylating agent that readily converts carboxylic acids to their corresponding methyl esters. The reaction is typically fast, clean, and proceeds with minimal side products. However, the hazardous and explosive nature of diazomethane necessitates careful handling and in-situ generation.

Reaction Pathway:

Figure 2: Diazomethane Methylation Pathway.

Experimental Protocol: In-situ Generation and Methylation

The following is a general procedure for the methylation of a carboxylic acid using in-situ generated diazomethane.

-

Diazomethane Generation: Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) in a specialized diazomethane generation apparatus. Caution: This step must be performed in a well-ventilated fume hood with appropriate safety precautions due to the toxicity and explosive nature of diazomethane.

-

Reaction: Dissolve vanillic acid in a mixture of diethyl ether and a small amount of methanol. Cool the solution in an ice bath.

-

Addition of Diazomethane: Slowly add the ethereal solution of diazomethane to the vanillic acid solution with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane. The evolution of nitrogen gas will be observed.

-

Quenching: Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Work-up and Isolation: Remove the solvent under reduced pressure to yield this compound. The product is often of high purity and may not require further purification.

Green Chemistry Approaches

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. For the esterification of vanillic acid, this includes the use of solid acid catalysts and enzymatic methods.

Solid Acid Catalysts

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or sulfated zirconia, offer several advantages over traditional homogeneous acid catalysts. They are generally less corrosive, easier to handle, and can be readily separated from the reaction mixture and potentially reused, simplifying the work-up procedure and reducing waste.

Experimental Workflow:

Figure 3: Solid Acid Catalysis Workflow.

While specific quantitative data for the use of solid acid catalysts in the synthesis of this compound from vanillic acid is not extensively documented in the provided search results, their application in Fischer esterification is a well-established green alternative.

Enzymatic Esterification

Enzymatic catalysis, typically using lipases, presents a highly selective and environmentally benign approach to ester synthesis. These reactions are often performed under mild conditions (lower temperature and neutral pH), which can help to preserve sensitive functional groups in the substrate and product.

Conceptual Experimental Protocol:

-

Reaction Medium: Dissolve vanillic acid and methanol in a suitable organic solvent or a solvent-free system.

-

Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the reaction mixture.

-

Incubation: Incubate the mixture at a controlled temperature with agitation.

-

Monitoring: Monitor the reaction progress by techniques such as HPLC or GC.

-

Enzyme Removal: After the reaction, the immobilized enzyme can be easily recovered by filtration for reuse.

-

Product Isolation: The product, this compound, can be isolated from the reaction mixture by solvent evaporation and further purification if necessary.

A study on the enzymatic esterification of a related phenolic acid, dihydrocaffeic acid, with an alcohol using Novozym 435 reported a yield of 75% in a hexane/2-butanone mixture.[2] This demonstrates the potential of enzymatic methods for the synthesis of phenolic esters.

Conclusion

The synthesis of this compound from vanillic acid can be effectively achieved through several methodologies. Traditional Fischer esterification using sulfuric acid or p-toluenesulfonic acid offers a reliable and high-yielding route, with p-toluenesulfonic acid potentially providing a higher yield in a shorter reaction time for similar phenolic acids.[1] Methylation with diazomethane provides a clean and high-yielding alternative, though it requires stringent safety precautions. Emerging green chemistry approaches, including the use of solid acid catalysts and enzymatic methods, present promising avenues for more sustainable and environmentally friendly production of this compound. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, considering factors such as scale, cost, safety, and environmental impact. Further research into optimizing green catalytic systems for this specific transformation is warranted to enhance the sustainability of this compound production.

References

Spectral Analysis of Methyl Vanillate: An In-depth Technical Guide

Introduction

Methyl vanillate (Methyl 4-hydroxy-3-methoxybenzoate), a benzoate ester derived from vanillic acid, is a compound of significant interest in the pharmaceutical, food, and fragrance industries.[1][2][3] Its antioxidant properties and role as a plant metabolite underscore the importance of its accurate identification and characterization.[1][2] This technical guide provides a comprehensive overview of the spectral analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and a logical workflow for the structural elucidation of this and similar organic compounds.

Spectroscopic Data

The structural characterization of this compound is achieved through the combined application of various spectroscopic techniques. The data presented below has been compiled from publicly available spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[1][4]

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 - 7.54 | m | 2H | H-2, H-6 (Aromatic) |

| 6.95 - 6.93 | d | 1H | H-5 (Aromatic) |

| 6.29 | bs | 1H | -OH (Phenolic) |

| 3.92 | s | 3H | -OCH₃ (Methoxy) |

| 3.89 | s | 3H | -COOCH₃ (Ester) |

Data sourced from PubChem CID 19844.[1] Multiplicity: s = singlet, d = doublet, m = multiplet, bs = broad singlet.

Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at 22.53 MHz.[1]

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 166.98 | C=O (Ester) |

| 150.23 | C-4 (Aromatic) |

| 146.35 | C-3 (Aromatic) |

| 124.29 | C-1 (Aromatic) |

| 122.35 | C-6 (Aromatic) |

| 114.24 | C-5 (Aromatic) |

| 111.98 | C-2 (Aromatic) |

| 56.15 | -OCH₃ (Methoxy) |

| 51.94 | -COOCH₃ (Ester) |

Data sourced from PubChem CID 19844.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Phenol |

| ~3000 | C-H stretch (aromatic) | Aromatic Ring |

| ~2950, ~2850 | C-H stretch (aliphatic) | -OCH₃, -COOCH₃ |

| ~1720 | C=O stretch | Ester |

| ~1600, ~1510 | C=C stretch | Aromatic Ring |

| ~1270, ~1120 | C-O stretch | Ester, Ether |

Characteristic absorption bands are based on typical ranges for the specified functional groups and may vary slightly based on the specific spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 182.17 g/mol .[1]

Table 4: Mass Spectrometry Data of this compound

| m/z | Interpretation |

| 182 | Molecular ion [M]⁺ |

| 151 | [M - OCH₃]⁺ |

| 123 | [M - COOCH₃]⁺ |

Data represents a simplified interpretation of a typical electron ionization (EI) mass spectrum. Fragmentation patterns can vary depending on the ionization method.[1][5][6]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.[8]

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.[8]

-

For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and improve the signal-to-noise ratio.[9]

IR Spectroscopy

Thin Solid Film Method:

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., acetone or methylene chloride).[10]

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).[10]

-

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.[10]

-

Place the salt plate in the sample holder of the IR spectrometer.

-

Acquire the spectrum.

Attenuated Total Reflectance (ATR) Method:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[11]

-

Acquire the spectrum.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Introduce a small amount of the this compound sample into the ion source of the mass spectrometer. For volatile solids, this can be done via a direct insertion probe which is heated to vaporize the sample.[5]

Ionization and Analysis:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[6][12]

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[12]

-

A detector records the abundance of each ion, generating the mass spectrum.[12]

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the spectral analysis of an organic compound like this compound, from initial sample preparation to final structure confirmation.

References

- 1. This compound | C9H10O4 | CID 19844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. microchem.fr [microchem.fr]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0240266) [hmdb.ca]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0240266) [hmdb.ca]

- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 6. Mass Spectrometry [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. books.rsc.org [books.rsc.org]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. amherst.edu [amherst.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Methyl Vanillate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl vanillate, a key intermediate in the pharmaceutical and flavor industries. Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and relevant biological pathway information.

Quantitative Solubility of this compound

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data at 25°C.

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Reference |

| Dimethyl Sulfoxide (DMSO) | 36 | 197.61 | [1] |

| Ethanol | 36 | 197.61 | [1] |

| Water | 12 | 65.87 | [1] |

| Phosphate-Buffered Saline (PBS) | 2 | 10.98 | [2] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental in chemical and pharmaceutical research. The following are detailed methodologies for two common experimental protocols for determining the solubility of a solid compound like this compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a saturated solution.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or water bath until equilibrium is reached. This may take several hours to days, depending on the solvent and the compound. To confirm equilibrium, samples of the supernatant can be taken at different time points until the concentration of the dissolved solute remains constant.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the this compound.

-

Once the solvent is completely removed, place the dish or vial in an oven at a temperature slightly above the boiling point of the solvent to ensure all residual solvent is removed.

-

Cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the dish/vial minus the initial mass of the empty dish/vial.

-

Solubility is then calculated by dividing the mass of the dissolved this compound by the volume of the solvent used.

-

UV-Visible Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of poorly soluble compounds.

Materials:

-

This compound

-

Selected organic solvent

-

UV-Visible Spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus

Procedure:

-

Preparation of a Standard Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a graph of absorbance versus concentration to generate a standard calibration curve. The curve should be linear and pass through the origin (or close to it).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw and filter a sample of the supernatant.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), determine the concentration of the diluted solution.

-

Multiply the concentration of the diluted solution by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility of this compound in that solvent.

-

Visualization of a Relevant Signaling Pathway

This compound has been identified as an activator of the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various diseases, including cancer.

Caption: Wnt/β-catenin signaling pathway activated by this compound.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound CAS#: 3943-74-6 [m.chemicalbook.com]

- 4. This compound | 3943-74-6 [chemicalbook.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

- 6. This compound | CAS:3943-74-6 | Manufacturer ChemFaces [chemfaces.com]

The Biological Role of Methyl Vanillate in Hovenia dulcis: A Technical Guide for Researchers

Abstract

Hovenia dulcis, commonly known as the Oriental raisin tree, has a long history of use in traditional medicine for treating liver diseases, alcohol intoxication, and other ailments.[1] Modern phytochemical analysis has identified numerous bioactive compounds within this plant, with methyl vanillate emerging as a molecule of significant interest. This technical guide provides an in-depth review of the current scientific understanding of the biological roles of this compound derived from Hovenia dulcis. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams. The primary activities of this compound discussed herein are its potent activation of the Wnt/β-catenin signaling pathway, leading to osteogenesis, and its anti-inflammatory effects mediated through the inhibition of the MAPK signaling pathway.

Introduction

This compound is a phenolic compound and a benzoate ester, identified as one of the active ingredients in Hovenia dulcis.[2] Its therapeutic potential is being increasingly recognized, particularly in the fields of bone regeneration and inflammatory diseases. This document synthesizes the available preclinical data to serve as a foundational resource for further research and development.

Role in Osteogenesis via Wnt/β-Catenin Pathway Activation

A significant body of evidence points to this compound as a potent activator of the Wnt/β-catenin signaling pathway, a critical pathway in osteoblast differentiation and bone formation.[3][4] This makes it a promising candidate for the development of anabolic agents for treating osteoporosis.[3][5]

Quantitative Data: Wnt/β-Catenin Activation and Osteoblast Differentiation

The following tables summarize the key quantitative findings from in vitro studies on the effects of this compound on the Wnt/β-catenin pathway and osteoblastogenesis.

| Assay | Cell Line | Treatment | Concentration | Result | Reference |

| TOPflash Reporter Assay | HEK293 | This compound | 20 µM | ~2.5-fold increase in luciferase activity | [3] |

| Osteoblast Differentiation Marker mRNA Expression | Primary Mouse Calvarial Osteoblasts | This compound | Concentration | Fold Change vs. Control | Reference |

| RUNX2 | 100 µM | ~2.0 | [6] | ||

| ALP | 100 µM | ~2.5 | [6] | ||

| OCN | 100 µM | ~3.0 | [6] | ||

| Alkaline Phosphatase (ALP) Activity | Primary Mouse Calvarial Osteoblasts | This compound | Concentration | Fold Change vs. Control | Reference |

| 10 µM | ~1.5 | [5] | |||

| 50 µM | ~2.0 | [5] | |||

| 100 µM | ~2.5 | [5] |

Signaling Pathway Diagram: Wnt/β-Catenin Activation

Caption: this compound activates the Wnt/β-catenin signaling pathway.

Experimental Protocols

-

Cell Culture and Transfection:

-

HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 24-well plates at a density of 5x10^4 cells/well.

-

After 24 hours, cells are co-transfected with TOPflash (or FOPflash as a negative control) TCF reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[3]

-

-

Treatment:

-

24 hours post-transfection, the medium is replaced with fresh medium containing this compound (e.g., at a final concentration of 20 µM) or vehicle control (DMSO).[3]

-

-

Luciferase Activity Measurement:

-

After 24 hours of treatment, cells are lysed.

-

Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[3]

-

The ratio of TOPflash to Renilla luciferase activity is calculated to determine the level of Wnt/β-catenin signaling activation.

-

-

Cell Culture:

-

Primary mouse calvarial osteoblasts are cultured in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]

-

-

Induction of Differentiation:

-

RNA Extraction and qRT-PCR for Gene Expression Analysis:

-

After a specified period (e.g., 72 hours), total RNA is extracted from the cells.

-

cDNA is synthesized from the RNA.

-

Quantitative real-time PCR (qRT-PCR) is performed to measure the relative mRNA expression levels of osteoblast differentiation markers such as RUNX2, ALP, and OCN. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).[6]

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

After a specified period (e.g., 7 days), cells are washed with PBS and lysed.

-

The cell lysate is incubated with p-nitrophenyl phosphate (pNPP) substrate.

-

The production of p-nitrophenol is measured spectrophotometrically at 405 nm. ALP activity is normalized to the total protein concentration of the lysate.[5]

-

Anti-inflammatory Role via MAPK Signaling Inhibition

This compound has demonstrated significant anti-inflammatory properties, primarily through the attenuation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] This pathway is crucial in the production of pro-inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Markers

While specific IC50 values for the anti-inflammatory activity of this compound are not extensively reported in the reviewed literature, studies have quantified its inhibitory effects on key inflammatory chemokines.

| Assay | Cell Line | Stimulant | Treatment | Concentration | Result | Reference |

| TARC (CCL17) Production | HaCaT keratinocytes | TNF-α/IFN-γ | This compound | 5 µM | Significant reduction in TARC production | [8] |

| 10 µM | Further significant reduction in TARC production | [8] | ||||

| MDC (CCL22) Production | HaCaT keratinocytes | TNF-α/IFN-γ | This compound | 5 µM | Significant reduction in MDC production | [8] |

| 10 µM | Further significant reduction in MDC production | [8] |

Signaling Pathway Diagram: MAPK Inhibition

Caption: this compound inhibits the MAPK signaling pathway.

Experimental Protocols

-

Cell Culture and Treatment:

-

Human keratinocyte (HaCaT) cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 24-well plates.

-

Cells are pre-treated with various concentrations of this compound (e.g., 5 and 10 µM) for a specified time (e.g., 1 hour).[8]

-

Inflammation is induced by adding a combination of TNF-α and IFN-γ to the culture medium.[8]

-

-

Measurement of Chemokine Levels (ELISA):

-

After 24 hours of stimulation, the cell culture supernatant is collected.

-

The concentrations of TARC (CCL17) and MDC (CCL22) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[8]

-

-

Analysis of MAPK Phosphorylation (Western Blot):

-

For signaling pathway analysis, cells are treated for a shorter duration (e.g., 30 minutes) after stimulation.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with primary antibodies against phosphorylated and total forms of MAPK proteins (e.g., p-ERK, ERK, p-p38, p38, p-JNK, JNK).

-

Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The ratio of phosphorylated to total protein is quantified to assess pathway inhibition.

-

Other Potential Biological Roles

Antioxidant and Neuroprotective Activities

This compound has been isolated from Hovenia dulcis as a phenolic compound, a class of molecules known for their antioxidant properties.[9] While one study identified this compound in a fraction with neuroprotective activity against glutamate-induced neurotoxicity in HT22 cells, the primary neuroprotective effects in that particular study were attributed to other co-isolated compounds, (-)-catechin and (+)-afzelechin.[9] Further research is required to determine the specific antioxidant capacity (e.g., IC50 values in DPPH or ABTS assays) and the direct neuroprotective potential of purified this compound from Hovenia dulcis.

Hepatoprotective Activity

The use of Hovenia dulcis extracts for liver protection is well-documented in traditional medicine and supported by modern research.[1] These extracts have been shown to have hepatoprotective effects against alcohol- and chemically-induced liver injury. However, the current body of scientific literature has not extensively investigated the specific contribution of isolated this compound to this hepatoprotective activity. Future studies are warranted to elucidate the role, if any, of this compound in the liver-protecting effects of Hovenia dulcis.

Conclusion and Future Directions

This compound, a key bioactive constituent of Hovenia dulcis, demonstrates significant and well-documented biological activities. Its ability to promote osteogenesis through the activation of the Wnt/β-catenin pathway positions it as a strong candidate for further investigation in the context of bone tissue engineering and osteoporosis treatment. Furthermore, its anti-inflammatory properties, mediated by the inhibition of the MAPK signaling pathway, suggest its potential utility in managing inflammatory skin conditions and other inflammatory disorders.

For drug development professionals, this compound represents a promising natural product lead. Future research should focus on:

-

Establishing a more comprehensive quantitative profile, including IC50 values for its anti-inflammatory and antioxidant activities.

-

Elucidating its specific role in the hepatoprotective effects of Hovenia dulcis.

-

Conducting in vivo studies to validate the efficacy and safety of purified this compound for its identified biological roles.

-

Investigating its pharmacokinetic and pharmacodynamic properties to facilitate its translation into clinical applications.

This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and providing the necessary methodological framework to build upon.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Establishing a deeper understanding of the osteogenic differentiation of monolayer cultured human pluripotent stem cells using novel and detailed analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcancer.org [jcancer.org]

- 4. Wnt Reporter Activity Assay [en.bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. biology.stackexchange.com [biology.stackexchange.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unlocking the Wnt/β-Catenin Pathway: A Technical Guide to Methyl Vanillate's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the activation of the Wnt/β-catenin signaling pathway by methyl vanillate, a naturally derived compound with significant therapeutic potential. This document synthesizes the current understanding of this compound's effects on this critical signaling cascade, offering detailed experimental protocols and quantitative data to support further research and drug development efforts in areas such as regenerative medicine and oncology.

Core Concepts: The Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is a highly conserved signaling cascade crucial for embryonic development, tissue homeostasis, and regeneration. Its dysregulation is implicated in a variety of diseases, including cancer and degenerative disorders. The canonical pathway is initiated when a Wnt ligand binds to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This event leads to the inhibition of a "destruction complex" (comprising Axin, APC, GSK3β, and CK1), which otherwise phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of target genes that drive cellular processes such as proliferation, differentiation, and survival.

This compound: A Potent Activator

This compound, a benzoate ester derived from plants like Oryza sativa and Hovenia dulcis, has emerged as a small molecule activator of the Wnt/β-catenin pathway.[1][2] Its ability to modulate this pathway underpins its observed biological effects, including the induction of osteoblast differentiation and the promotion of hair growth.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on the Wnt/β-catenin pathway and its downstream biological outcomes.

| In Vitro Efficacy of this compound | |

| Parameter | Observation |

| Cell Line | Calvarial Osteoblasts |

| Concentrations Tested | 10 µM, 20 µM |

| Effect on β-catenin | Increased expression and nuclear translocation[2] |

| Effect on Osteoblast Differentiation Markers (RUNX2, BMP2, ALP, OCN) | Dose-dependent increase[1] |

| Effect on RANKL Expression | Decreased |

| Effect on OPG Expression | Increased |

| Reference | [1][2] |

| In Vivo Efficacy of this compound | |

| Parameter | Observation |

| Animal Model | Ovariectomized mice (model for osteoporosis) |

| Dosages Administered | 25 mg/kg, 100 mg/kg (oral administration) |

| Effect on Bone Mass | Rescued trabecular and cortical femoral bone loss[1] |

| Reference | [1] |

| Clinical Study: Topical this compound for Androgenetic Alopecia | |

| Parameter | Observation |

| Study Population | 20 Caucasian women with androgenetic alopecia |

| Formulation | 0.2% this compound spray |

| Treatment Duration | 6 months |

| Increase in Hair Count | 6% (P < 0.01)[3][4] |

| Increase in Hair Mass Index (HMI) | 12% (P < 0.001)[3][4] |

| Increase in WNT10B mRNA Expression (in scalp biopsies) | 32% (P < 0.001)[3][4] |

| Reference | [3][4] |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and the experimental approach to its study, the following diagrams are provided.

Caption: Wnt/β-catenin pathway activation by this compound.

Caption: Experimental workflow for investigating this compound.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers wishing to investigate the effects of this compound on the Wnt/β-catenin signaling pathway.

TCF/LEF Reporter Assay

This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway.

Materials:

-

HEK293T cells (or other suitable cell line)

-

TCF/LEF luciferase reporter vector and a constitutively active Renilla luciferase vector (for normalization)

-

Transfection reagent

-

This compound

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

One day prior to transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfect the cells with the TCF/LEF luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50 µM). Include a positive control (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl).

-

Incubate the cells for an additional 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in reporter activity relative to the vehicle-treated control.

Western Blot for Wnt Pathway Proteins

This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-Axin2, anti-c-Myc, anti-Cyclin D1)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with this compound for the desired time and concentrations.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.